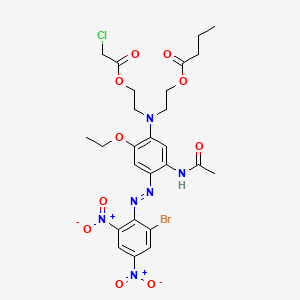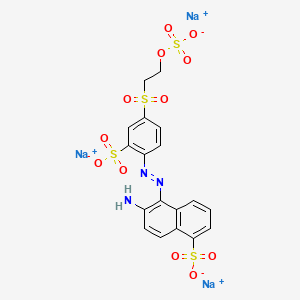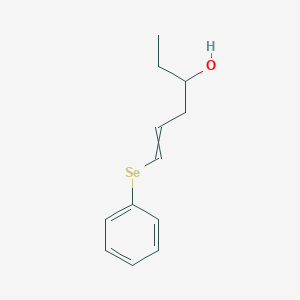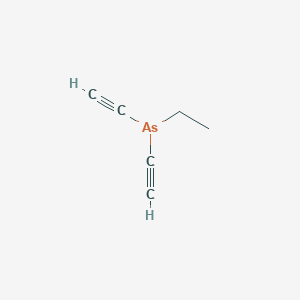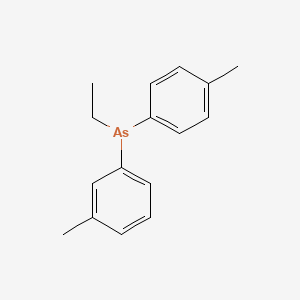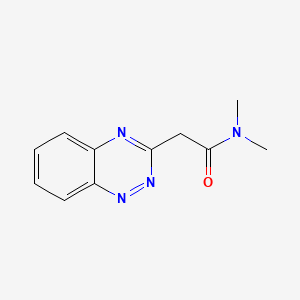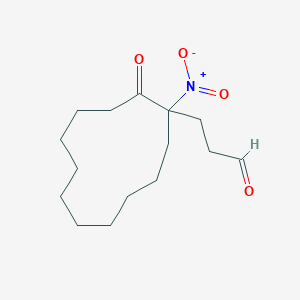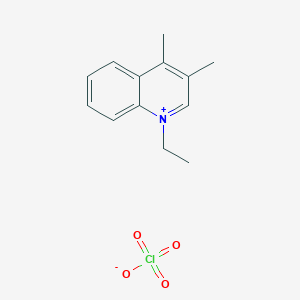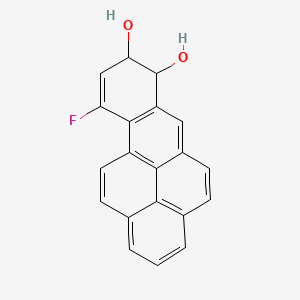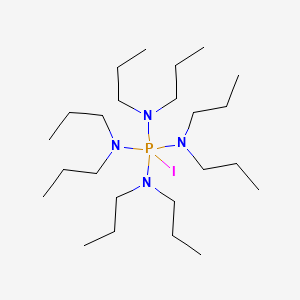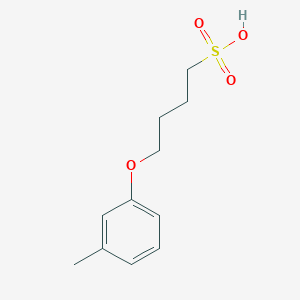
4-(3-Methylphenoxy)butane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylphenoxy)butane-1-sulfonic acid is an organic compound with the molecular formula C11H16O4S It is a sulfonic acid derivative, characterized by the presence of a sulfonic acid group attached to a butane chain, which is further connected to a 3-methylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenoxy)butane-1-sulfonic acid typically involves the reaction of 3-methylphenol with 1,4-butane sultone. The reaction proceeds under acidic conditions, where the sulfonic acid group is introduced to the butane chain, followed by the attachment of the 3-methylphenoxy group. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as crystallization or distillation may be employed to isolate the compound from reaction by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methylphenoxy)butane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates or sulfinates. Substitution reactions can result in the formation of various functionalized derivatives .
Aplicaciones Científicas De Investigación
4-(3-Methylphenoxy)butane-1-sulfonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonic acid groups into target molecules.
Biology: The compound can be used to study the effects of sulfonic acid derivatives on biological systems, including enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mecanismo De Acción
The mechanism of action of 4-(3-Methylphenoxy)butane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues, leading to enzyme inhibition or protein modification. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Methylphenoxy)butane-1-sulfonyl chloride: A similar compound with a sulfonyl chloride group instead of a sulfonic acid group.
4-(3-Methylphenoxy)butane-1-sulfonate: The sulfonate salt form of the compound.
4-(3-Methylphenoxy)butane-1-sulfinate: A reduced form with a sulfinate group instead of a sulfonic acid group.
Uniqueness
4-(3-Methylphenoxy)butane-1-sulfonic acid is unique due to its specific combination of a 3-methylphenoxy group and a butane-1-sulfonic acid group. This structure imparts distinct chemical properties, such as enhanced solubility in water and the ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
85163-65-1 |
|---|---|
Fórmula molecular |
C11H16O4S |
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
4-(3-methylphenoxy)butane-1-sulfonic acid |
InChI |
InChI=1S/C11H16O4S/c1-10-5-4-6-11(9-10)15-7-2-3-8-16(12,13)14/h4-6,9H,2-3,7-8H2,1H3,(H,12,13,14) |
Clave InChI |
SFUAPZCOIBOAKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



